molecular formula C8H10Cl3N B13497258 1-(3,4-Dichloro-2-methylphenyl)methanamine hydrochloride

1-(3,4-Dichloro-2-methylphenyl)methanamine hydrochloride

Cat. No.: B13497258
M. Wt: 226.5 g/mol
InChI Key: WJTOHQOQDBCCLS-UHFFFAOYSA-N
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Description

1-(3,4-Dichloro-2-methylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H10Cl2N·HCl. It is a derivative of methanamine, characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3,4-Dichloro-2-methylphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using reagents such as sodium cyanoborohydride (NaBH3CN) in the presence of an amine source like methylamine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,4-Dichloro-2-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide (NaOCH3), resulting in the formation of methoxy derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dichloro-2-methylphenyl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3,4-Dichloro-2-methylphenyl)methanamine hydrochloride can be compared with similar compounds such as:

    1-(3,4-Dichlorophenyl)methanamine hydrochloride: Lacks the methyl group, resulting in different chemical and biological properties.

    1-(3,4-Dichloro-2-methylphenyl)ethanamine hydrochloride: Contains an ethyl group instead of a methylene group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10Cl3N

Molecular Weight

226.5 g/mol

IUPAC Name

(3,4-dichloro-2-methylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5-6(4-11)2-3-7(9)8(5)10;/h2-3H,4,11H2,1H3;1H

InChI Key

WJTOHQOQDBCCLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)Cl)CN.Cl

Origin of Product

United States

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